molecular formula C20H21N3O3 B13358197 1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone

Cat. No.: B13358197
M. Wt: 351.4 g/mol
InChI Key: ARXRURZDPMSPDO-UHFFFAOYSA-N
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Description

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone is a complex organic compound with a unique structure that combines a pyridinone ring with a beta-carboline moiety

Preparation Methods

The synthesis of 1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone typically involves multiple steps. The synthetic route often starts with the preparation of the beta-carboline intermediate, followed by its coupling with a pyridinone derivative. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to meet the demand for this compound in research and development.

Chemical Reactions Analysis

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce specific functional groups, such as ketones or nitro groups, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include modified pyridinone or beta-carboline derivatives.

Scientific Research Applications

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The beta-carboline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection, anti-inflammatory activity, and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone can be compared with other similar compounds, such as:

    Beta-carboline derivatives: These compounds share the beta-carboline moiety and may have similar biological activities.

    Pyridinone derivatives: These compounds share the pyridinone ring and may have similar chemical reactivity. The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications not found in other compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethoxy]pyridin-4-one

InChI

InChI=1S/C20H21N3O3/c1-13-9-18(24)19(11-22(13)2)26-12-20(25)23-8-7-15-14-5-3-4-6-16(14)21-17(15)10-23/h3-6,9,11,21H,7-8,10,12H2,1-2H3

InChI Key

ARXRURZDPMSPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C)OCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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